Isoprenaline sulfate hydrate
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Overview
Description
Isoprenaline sulfate hydrate, also known as isoproterenol sulfate hydrate, is a synthetic catecholamine and a non-selective beta-adrenergic agonist. It is commonly used in the treatment of bradycardia (slow heart rate), heart block, and bronchospasm during anesthesia. The compound is known for its ability to increase heart rate and cardiac output without causing vasoconstriction .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoprenaline sulfate hydrate is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the intermediate, 3,4-dihydroxyphenylacetone, which is then reacted with isopropylamine to form isoprenaline. The final step involves the conversion of isoprenaline to its sulfate salt form, which is then hydrated to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve maximum efficiency .
Chemical Reactions Analysis
Types of Reactions
Isoprenaline sulfate hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert isoprenaline to its corresponding alcohol.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and alkylating agents are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Isoprenaline sulfate hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of beta-adrenergic agonists and their interactions with receptors.
Biology: Employed in research on cellular signaling pathways and receptor pharmacology.
Medicine: Investigated for its therapeutic potential in treating cardiovascular diseases, asthma, and other conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
Isoprenaline sulfate hydrate exerts its effects by binding to beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in positive inotropic (increased force of contraction), chronotropic (increased heart rate), and bronchodilatory effects. The compound also decreases diastolic blood pressure by lowering peripheral vascular resistance .
Comparison with Similar Compounds
Isoprenaline sulfate hydrate is similar to other beta-adrenergic agonists, such as:
Epinephrine (adrenaline): Both compounds increase heart rate and cardiac output, but epinephrine also causes vasoconstriction.
Norepinephrine (noradrenaline): Similar in structure but primarily acts on alpha-adrenergic receptors, leading to vasoconstriction.
Dobutamine: A selective beta-1 agonist with primarily inotropic effects, used in heart failure treatment.
This compound is unique in its non-selective action on both beta-1 and beta-2 receptors, making it effective in treating a broader range of conditions .
Properties
Molecular Formula |
C22H38N2O11S |
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Molecular Weight |
538.6 g/mol |
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid;hydrate |
InChI |
InChI=1S/2C11H17NO3.H2O4S.H2O/c2*1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4;/h2*3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4);1H2 |
InChI Key |
MRMQWQCNKBQAJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(C)NCC(C1=CC(=C(C=C1)O)O)O.O.OS(=O)(=O)O |
Origin of Product |
United States |
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